5,6,7,8-Tetrahydronaphthalene-1-carbothioamide
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Overview
Description
5,6,7,8-Tetrahydronaphthalene-1-carbothioamide is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a tetrahydronaphthalene ring system substituted with a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carbothioamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired carbothioamide. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydronaphthalene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides or sulfoxides.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonamides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with proteins and nucleic acids is of particular interest.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
- 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid
- 5,6,7,8-Tetrahydro-1-naphthylamine
Uniqueness
5,6,7,8-Tetrahydronaphthalene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs
Properties
Molecular Formula |
C11H13NS |
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Molecular Weight |
191.29 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1-carbothioamide |
InChI |
InChI=1S/C11H13NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H2,12,13) |
InChI Key |
ALKLMWJSGNBDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(=S)N |
Origin of Product |
United States |
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